molecular formula C11H13BrFNO B8166936 5-Bromo-2-fluoro-4-methyl-N-propylbenzamide

5-Bromo-2-fluoro-4-methyl-N-propylbenzamide

Cat. No.: B8166936
M. Wt: 274.13 g/mol
InChI Key: ZJTQZLPALYKBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-methyl-N-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, along with a propyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methyl-N-propylbenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with propylamine (C3H7NH2) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines (RNH2), thiols (RSH), or alkoxides (RO-) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

5-Bromo-2-fluoro-4-methyl-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be employed in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methyl-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-4-methylbenzamide: Lacks the propyl group, which may affect its biological activity and chemical properties.

    5-Bromo-2-fluoro-N-propylbenzamide: Lacks the methyl group, which can influence its reactivity and interactions.

    2-Fluoro-4-methyl-N-propylbenzamide: Lacks the bromine atom, which can alter its chemical behavior and applications.

Uniqueness

5-Bromo-2-fluoro-4-methyl-N-propylbenzamide is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical and biological properties. The presence of bromine, fluorine, and methyl groups, along with the propylamide moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-3-4-14-11(15)8-6-9(12)7(2)5-10(8)13/h5-6H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTQZLPALYKBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C(=C1)Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.